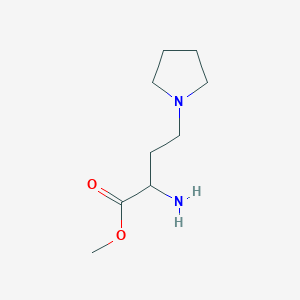![molecular formula C17H19F3INO3 B13570863 Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13570863.png)
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique structure that includes an iodomethyl group, a trifluoromethyl-substituted pyridine ring, and an oxabicyclo[222]octane framework
Vorbereitungsmethoden
The synthesis of Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxabicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the iodomethyl group: This step may involve the use of iodomethane and a base to introduce the iodomethyl group via a substitution reaction.
Attachment of the trifluoromethyl-substituted pyridine ring: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethyl-substituted pyridine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the iodomethyl group and the pyridine ring.
Coupling reactions: The trifluoromethyl-substituted pyridine ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications, including:
Organic synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing the oxabicyclo[2.2.2]octane framework.
Medicinal chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly for targeting specific biological pathways.
Material science: The compound’s trifluoromethyl-substituted pyridine ring can impart unique properties to materials, such as increased hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism by which Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodomethyl group can act as an electrophile, participating in covalent bonding with nucleophilic sites on target molecules. The trifluoromethyl-substituted pyridine ring can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate can be compared with similar compounds, such as:
Methyl 4-(1-isopropyl-4-(trifluoromethyl)-1H-imidazol-2-yl)bicyclo[2.2.2]octane-1-carboxylate: This compound has a similar bicyclic structure but with different substituents, leading to different chemical properties and applications.
Trifluoromethanesulfonic acid (4β)-2-methylenebicyclo[2.2.2]octan-1α-yl ester: This compound also contains a bicyclic structure with a trifluoromethyl group, but with different functional groups and reactivity.
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity and applications.
Eigenschaften
Molekularformel |
C17H19F3INO3 |
|---|---|
Molekulargewicht |
469.24 g/mol |
IUPAC-Name |
ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C17H19F3INO3/c1-2-24-14(23)16-8-6-15(10-21,7-9-16)25-13(16)11-4-3-5-12(22-11)17(18,19)20/h3-5,13H,2,6-10H2,1H3 |
InChI-Schlüssel |
PQLSTACHIVPMRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=NC(=CC=C3)C(F)(F)F)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


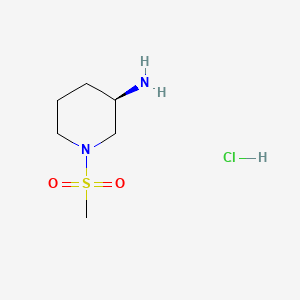

![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)

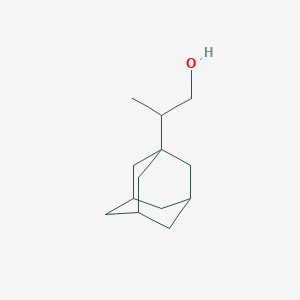
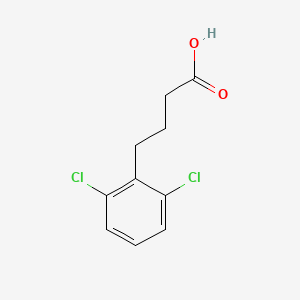
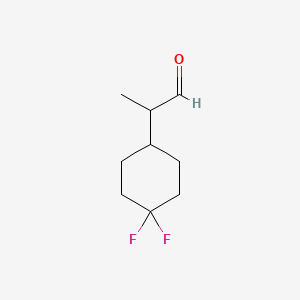
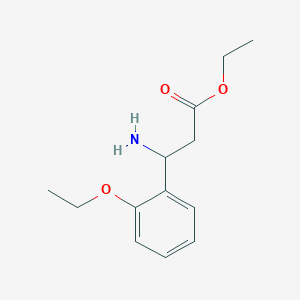
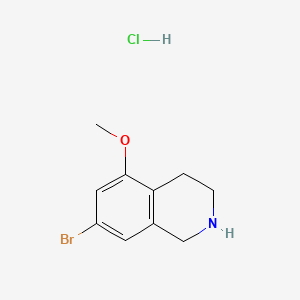


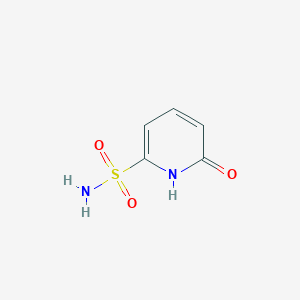
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
